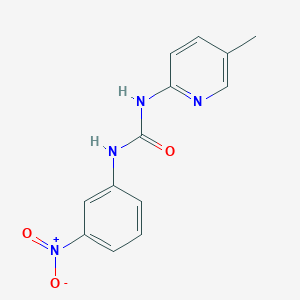

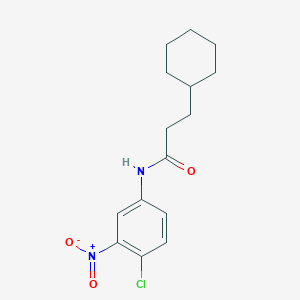

![molecular formula C16H18N2O3S B5713868 2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

2-[(mesitylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(mesitylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

2-Aminobenzamide derivatives have been designed and synthesized for their cytotoxic activity against tumor cell lines. Specifically, compounds 3a and 3c exhibited cytotoxicity toward the A549 cell line, with IC50 values of 24.59 and 29.59 μM, respectively . Researchers are exploring these derivatives as potential anti-cancer drugs.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives serve as zinc-binding groups in histone deacetylase (HDAC) structures. Notably, compounds like chidamide (CS055), entinostat (MS-275), and mocetinostat (MGCD0103) belong to this class. CS055 has already been FDA-approved for treating peripheral T-cell lymphoma, while MGCD0103 and MS-275 are undergoing clinical trials for various cancer types .

Acetyldehyde Scavenging in PET Bottles

2-Aminobenzamide is used as an acetyldehyde scavenger in polyethylene terephthalate (PET) bottles. This application helps maintain the quality and safety of food and beverage packaging by preventing acetyldehyde-related off-flavors .

Intermediate in Agrochemicals and Pharmaceuticals

The compound serves as an intermediate in the synthesis of agrochemicals, dyes, pharmaceuticals, and fine organic chemicals. Its versatile reactivity makes it valuable for creating diverse molecular structures .

Blowing Agent

2-Aminobenzamide finds use as an intermediate in the production of blowing agents. These agents are essential for expanding polymers during foam formation, such as in the manufacture of foamed plastics and rubber products .

Corrosion Inhibition in Lubricating Oils

In lubricating oils for supersonic jet engines, 2-aminobenzamide inhibits copper and magnesium corrosion. This property contributes to the longevity and performance of engine components .

Future Directions

Benzamide derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry . They have shown promising results in terms of their biological activities, such as antioxidant and antibacterial activities . Therefore, future research could focus on exploring the potential applications of “2-[(mesitylsulfonyl)amino]benzamide” in these areas.

properties

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-7-5-4-6-13(14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRSDOULBFTDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-isopropoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5713794.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)

![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)

![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)